9alpha,20-Dihydroxyecdysone
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H44O8 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S,3R,5R,9S,10S,13R,14S,17S)-2,3,9,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O8/c1-22(2,32)8-7-21(31)25(5,33)19-6-9-26(34)20-13-16(28)15-12-17(29)18(30)14-24(15,4)27(20,35)11-10-23(19,26)3/h13,15,17-19,21,29-35H,6-12,14H2,1-5H3/t15-,17+,18-,19-,21+,23+,24-,25+,26+,27+/m0/s1 |
InChI Key |
AHHRNGCAWAPZKG-GLRNUJIGSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3(C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O |
Canonical SMILES |
CC12CCC3(C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O |
Synonyms |
9alpha,20-dihydroxyecdysone |
Origin of Product |
United States |
Biological Roles and Physiological Activities of Ecdysteroids in Research Models
Role in Invertebrate Development and Physiology
Invertebrates, particularly arthropods, rely on ecdysteroids to regulate fundamental life-cycle processes. These hormones act as signaling molecules that orchestrate complex developmental events.
Ecdysteroids are the primary hormones that control molting (ecdysis) and metamorphosis in insects. nih.govyoutube.com The process is initiated by the release of prothoracicotropic hormone (PTTH) from the brain, which stimulates the prothoracic gland to produce ecdysone (B1671078). youtube.com This ecdysone is then converted in peripheral tissues into the active form, 20-hydroxyecdysone (B1671079) (20E). youtube.comyoutube.com
The timing and nature of a molt are determined by the interplay between 20E and juvenile hormone (JH). youtube.comyoutube.comnih.govmdpi.com
Larval Molts : When the concentration of JH is high, a pulse of 20E will trigger a molt that results in another larval instar. youtube.comyoutube.com
Metamorphosis : A decrease in the JH titer is necessary for metamorphosis to occur. youtube.com In the presence of low JH levels, a 20E pulse initiates the transition from larva to pupa and subsequently to the adult form. youtube.comyoutube.com
The entire process is regulated by periodic pulses of 20E. For example, in Drosophila melanogaster, a series of small 20E peaks occurs during the final larval instar, reprogramming the larva for pupation, followed by a large peak that initiates the pupariation itself. nih.gov These hormonal fluctuations trigger changes in gene expression, leading to the breakdown of the old cuticle and the synthesis of a new one. youtube.com Phytoecdysteroids like 9alpha,20-Dihydroxyecdysone are believed to mimic these natural hormones, and when ingested by non-adapted insects, they can disrupt this carefully regulated process. scialert.netwikipedia.org
Ecdysteroids also play a crucial role in regulating reproductive processes and diapause, a state of hormonally controlled developmental arrest that allows insects to survive unfavorable environmental conditions. nih.govfrontiersin.org
In adult female insects, ecdysteroids are involved in processes like vitellogenesis (yolk protein synthesis) and ovarian development. nih.gov In Drosophila, for instance, sex-specific ecdysone signaling is essential for the proper development of gonad sexual dimorphism. nih.govbiorxiv.org
Reproductive diapause is often regulated by the titer of ecdysteroids in conjunction with juvenile hormone. nih.gov A decrease in the level of 20E can be a critical signal for initiating reproductive diapause. nih.gov Studies in the cabbage beetle Colaphellus bowringi have shown that diapause-inducing environmental cues lead to reduced expression of ecdysone biosynthetic genes, causing a drop in 20E levels and a subsequent arrest in ovarian development and an increase in fat accumulation. nih.gov Conversely, the application of exogenous 20E can terminate diapause and re-initiate reproductive development. nih.govnih.gov
Ecological Significance in Plant-Invertebrate Interactions
Plants have evolved to synthesize a diverse array of secondary metabolites to defend against herbivores, and phytoecdysteroids are a key component of this chemical arsenal. nih.govwikipedia.orgmdpi.com It is estimated that approximately 6% of plant species produce these compounds. wikipedia.org
Phytoecdysteroids, including this compound, function as allelochemicals—compounds that influence the growth, survival, or reproduction of other organisms. mdpi.com They are a primary defense mechanism against plant-eating (phytophagous) insects. nih.govscialert.netwikipedia.org When an insect consumes a plant containing these compounds, the phytoecdysteroids mimic the insect's own molting hormones. wikipedia.org This disrupts the endocrine system, leading to severe developmental and metabolic problems that can be lethal. nih.govwikipedia.org The presence of these defensive compounds can also protect plants from other pests, such as plant-parasitic nematodes. scialert.netcaldic.com
The ingestion of phytoecdysteroids by non-adapted insects has significant antifeedant and developmental consequences. One of the most immediate effects is the cessation of feeding. mdpi.com The steroid hormone 20E has been shown to repress larval feeding in the agricultural pest Helicoverpa armigera by binding to a dopamine receptor, effectively arresting the insect's growth phase and promoting pupation prematurely. nih.gov
Ingesting these compounds leads to a state of hyperecdysonism, where the hormonal balance is thrown into disarray. This can cause a range of adverse effects:
Premature and unsuccessful molting : Insects may attempt to molt outside of their normal developmental schedule, often resulting in death. nih.govscialert.net
Growth inhibition and weight loss : The disruption of feeding and normal metabolic processes prevents proper growth. scialert.netwikipedia.org
Mortality : Ultimately, the metabolic and developmental chaos induced by phytoecdysteroids leads to the death of the insect herbivore. nih.govscialert.net
Research on the feeding deterrence of 20-hydroxyecdysone in termites has demonstrated that its effectiveness can be concentration-dependent and varies between species, as shown in the table below.
| Termite Species | 20E Concentration (ppm) | Observed Deterrence | Source |
|---|---|---|---|
| Coptotermes gestroi (Asian Subterranean Termite) | 500 | Yes | mdpi.comnih.gov |
| Coptotermes gestroi (Asian Subterranean Termite) | 1000 | Yes | mdpi.comnih.gov |
| Coptotermes gestroi (Asian Subterranean Termite) | 2000 | Yes | mdpi.comnih.gov |
| Coptotermes formosanus (Formosan Subterranean Termite) | 2000 | Yes | mdpi.comnih.gov |
| Reticulitermes flavipes (Eastern Subterranean Termite) | 200 - 2000 | No Significant Deterrence | mdpi.comnih.gov |
Broad Biological Activities in Plant Systems
Within the plants that synthesize them, phytoecdysteroids are considered secondary metabolites. Their primary role is defensive. nih.govmdpi.com The production of these compounds, such as 20E in spinach, can be induced or increased in response to physical damage, such as mechanical wounding or insect feeding. scialert.netcaldic.com This suggests an active defense response where the plant ramps up production of its chemical deterrents precisely when under attack. Beyond their well-documented role in deterring insects and nematodes, phytoecdysteroids may also contribute to mitigating other biotic and abiotic stresses, potentially by modulating the plant's metabolic and biological responses. mdpi.comresearchgate.net
Modulation of Biotic and Abiotic Stress Responses
There is currently no specific scientific evidence available that details the role of this compound in the modulation of biotic and abiotic stress responses in plants.
While the general class of phytoecdysteroids is understood to contribute to plant defense against stressors, specific studies on this compound are wanting. Phytoecdysteroids, as a group, are known to be involved in protecting plants from phytophagous insects. mdpi.com Furthermore, research on other members of the Silene genus, a known source of various phytoecdysteroids, suggests a role for these compounds in the plant's defense mechanisms. redalyc.orgsemanticscholar.org However, these findings cannot be directly and specifically attributed to this compound without dedicated research.
Influence on Plant Primary and Secondary Metabolic Responses
There is a lack of specific research data on the influence of this compound on the primary and secondary metabolic responses of plants.
General studies on phytoecdysteroids indicate that they are secondary metabolites themselves, synthesized by plants for defense. nih.gov The metabolic pathways leading to the production of various ecdysteroids have been investigated in different plant species. nih.gov However, the specific regulatory role or influence of this compound on other metabolic processes within the plant remains an uninvestigated area of research.
Molecular Mechanisms of Action for Ecdysteroids
Non-Canonical and Mammalian Cellular Mechanisms (Research Models)
Beyond the canonical genomic pathway in invertebrates, ecdysteroids have been observed to elicit responses through non-genomic or non-canonical signaling pathways. These mechanisms are typically faster than transcriptional regulation and involve the modulation of intracellular signaling cascades.
Research has indicated that ecdysteroids can influence key intracellular signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. nih.govnih.govfrontiersin.org This pathway is a highly conserved signaling cascade in eukaryotic cells that plays a central role in regulating a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govqiagen.com
The PI3K/AKT/mTOR pathway is typically activated by growth factors. qiagen.com Activation of PI3K leads to the production of the second messenger PIP3, which in turn activates the protein kinase AKT. nih.govqiagen.com Activated AKT can then phosphorylate a multitude of downstream targets, including the mammalian Target of Rapamycin (mTOR) complex, which is a critical regulator of protein synthesis and cell growth. frontiersin.orgwikipedia.org The interplay between ecdysteroid signaling and the PI3K/AKT/mTOR pathway is an area of active investigation, suggesting a broader scope of influence for these hormones beyond direct gene regulation. nih.gov
| Component | Full Name | Role in the Pathway |
| PI3K | Phosphoinositide 3-kinase | An enzyme that phosphorylates phosphoinositides, generating second messengers like PIP3. nih.gov |
| AKT | Protein Kinase B (PKB) | A serine/threonine kinase that is a central node in the pathway, promoting cell survival and growth. nih.gov |
| mTOR | Mammalian Target of Rapamycin | A kinase that integrates signals to control cell growth, proliferation, and protein synthesis. frontiersin.org |
| PTEN | Phosphatase and Tensin Homolog | A tumor suppressor that acts as a natural inhibitor of the pathway by dephosphorylating PIP3. qiagen.comwikipedia.org |
Interactions with Membrane Receptors (e.g., Mas receptor)
Ecdysteroids can elicit rapid, non-genomic responses that are independent of the classical nuclear receptor pathways. fao.org These effects are initiated by the interaction of the ecdysteroid with receptors located on the cell membrane. frontiersin.org Evidence points to G-protein coupled receptors (GPCRs) as key mediators of these rapid signaling events. nih.govnih.gov
In insects, a specific GPCR known as the Dopamine/Ecdysteroid Receptor (DopEcR) has been identified to bind both dopamine and ecdysteroids, including 20-hydroxyecdysone (B1671079) (20E), initiating rapid intracellular signaling. nih.govnih.gov In mammals, which lack the nuclear ecdysone (B1671078) receptor (EcR), the anabolic effects of ecdysteroids are also believed to be mediated through membrane-bound receptors. nih.gov
One significant finding in mammalian cells is the identification of the Mas receptor, a component of the renin-angiotensin system (RAS), as a target for 20-hydroxyecdysone. mdpi.comnih.govresearchgate.net The activation of the Mas receptor by 20E is proposed to explain many of the pleiotropic pharmacological effects observed for ecdysteroids. nih.govresearchgate.net This interaction can trigger a cascade of intracellular events, including:
An increase in intracellular calcium (Ca2+) levels. nih.govbohrium.com
Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govbohrium.comnih.gov
Modulation of downstream protein kinases. nih.gov
This non-genomic signaling pathway via membrane receptors like the Mas receptor provides a mechanism for the rapid cellular responses observed after ecdysteroid exposure, such as the stimulation of protein synthesis. nih.govmdpi.com It has been proposed that the Mas receptor may cooperate with a membrane-bound estrogen receptor to produce the anabolic effects of 20E. nih.govbioscientifica.com
Table 1: Key Signaling Events in Ecdysteroid Non-Genomic Action
| Signaling Event | Mediator/Pathway | Downstream Effect | Reference |
| Receptor Binding | G-protein Coupled Receptors (GPCRs), Mas Receptor | Activation of intracellular signaling cascades | nih.govmdpi.comresearchgate.net |
| Second Messenger Release | Increased intracellular Ca2+ | Activation of Ca2+-dependent enzymes | nih.govnih.gov |
| Kinase Activation | PI3K/Akt Pathway | Increased protein synthesis, cell survival | nih.govbohrium.comnih.gov |
Influence on Cellular Bioenergetics and Biosynthetic Processes in Non-Transformed Cells
Research on mouse myoblasts (C2C12) and fibroblasts (NIH/3T3) has shown that 20-hydroxyecdysone boosts both catabolism (energy-producing processes) and anabolism (biosynthetic processes). nih.gov The key effects on cellular bioenergetics include:
Increased Glucose Uptake : 20-hydroxyecdysone treatment leads to an increase in glucose uptake by the cells. nih.gov
Upregulation of Glycolysis and Respiration : The compound enhances the rates of both glycolysis and mitochondrial respiration. nih.gov
These effects on bioenergetics are coupled with a direct influence on biosynthetic activities. The most prominent of these is the stimulation of global protein synthesis. nih.govnih.govresearchgate.net Phytoecdysteroids have been shown to increase protein synthesis in murine and human muscle cells by up to 20%. nih.govacs.org This anabolic action is linked to the PI3K/Akt/mTOR signaling pathway, which is activated by the non-genomic effects initiated at the cell membrane. nih.gov The stimulation of protein synthesis is not due to an increase in mRNA synthesis but rather to an enhancement of mRNA translation efficiency. researchgate.net
Table 2: Effects of 20-Hydroxyecdysone on Cellular Metabolism in Mouse Myoblasts (C2C12)
| Metabolic Parameter | Effect | Magnitude of Change | Reference |
| Glucose Uptake | Increased | Up to 1.5-fold | nih.gov |
| ATP Production | Increased | 1.2 to 1.5-fold | nih.gov |
| Protein Synthesis | Increased | Up to 20% | nih.govnih.govacs.org |
Analytical Methodologies and Advanced Research Techniques for Ecdysteroids
Extraction and Purification Techniques from Biological Matrices
The isolation of 9alpha,20-Dihydroxyecdysone and other ecdysteroids from plant or insect tissues is a meticulous process due to their polar nature and the complex mixture of other metabolites present. nih.gov The general strategy involves solvent extraction followed by a series of chromatographic purifications to obtain the pure compound.
Initial extraction from biological material is typically performed using polar solvents like methanol or ethanol. The crude extract then undergoes a multi-step purification process. Open column chromatography is a fundamental first step, often using stationary phases like silica gel or alumina to perform a preliminary separation of compounds based on polarity.
A variety of low-pressure and high-performance liquid chromatography methods are employed in subsequent purification steps. For instance, the isolation of a new ecdysteroid glycoside from Silene italica involved classical column chromatography on alumina followed by droplet countercurrent chromatography and low-pressure reversed-phase liquid column chromatography. This multi-step approach, which can involve two to eight chromatographic stages, is necessary to separate the target ecdysteroids from other classes of compounds and from each other.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of ecdysteroids. Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized. RP-HPLC, often with C18 columns, is widely used for separating the complex mixture of ecdysteroids typically found in plant extracts. Gradient elution systems are often employed to achieve superior separation of these compounds.
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of purification. It is used to analyze the fractions collected from column chromatography and to determine the purity of the isolated compounds. For detection, spots on the TLC plates can be visualized under UV light or by using specific spray reagents, such as vanillin-sulfuric acid, which often produce characteristic colors for different ecdysteroids.
Preparative HPLC is a key technique in the final stages of purification. This method allows for the isolation of pure compounds from complex fractions obtained during earlier chromatographic steps. The successful isolation of this compound from Silene italica ssp. nemoralis was achieved through such a combination of chromatographic methods, yielding the pure compound for subsequent structural elucidation. nih.gov
Spectroscopic and Spectrometric Characterization for Structural Elucidation
Once a pure ecdysteroid is isolated, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of ecdysteroids. One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, provides initial information about the proton and carbon environments within the molecule.
For complex structures like this compound, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals. nih.gov Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to determine proton-carbon one-bond and multiple-bond correlations, respectively. These experiments allow for the complete assembly of the molecular structure, including the stereochemistry. The structure of this compound, a C-9 hydroxylated ecdysteroid with a cis-fused A/B ring junction, was determined using these comprehensive NMR techniques. nih.gov
To illustrate the type of data obtained from NMR analysis of ecdysteroids, the following table provides the ¹³C NMR chemical shifts for the closely related and well-studied compound, 20-Hydroxyecdysone (B1671079).
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 38.08 | 15 | 31.70 |
| 2 | 68.70 | 16 | 21.40 |
| 3 | 68.50 | 17 | 50.80 |
| 4 | 32.45 | 18 | 18.00 |
| 5 | 52.00 | 19 | 24.50 |
| 6 | 205.00 | 20 | 72.00 |
| 7 | 121.50 | 21 | 21.80 |
| 8 | 165.00 | 22 | 77.50 |
| 9 | 34.50 | 23 | 31.50 |
| 10 | 38.08 | 24 | 42.00 |
| 11 | 21.50 | 25 | 77.00 |
| 12 | 31.80 | 26 | 29.50 |
| 13 | 48.00 | 27 | 29.50 |
| 14 | 84.00 |
Note: Data presented is for 20-Hydroxyecdysone for illustrative purposes.
Mass spectrometry (MS) is a critical technique used alongside NMR to confirm the molecular weight and elemental composition of a newly isolated ecdysteroid. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.
Tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful for identifying ecdysteroids and their metabolites within a complex mixture, often in conjunction with liquid chromatography (LC-MS/MS). This technique involves the fragmentation of a selected parent ion, and the resulting fragmentation pattern provides valuable structural information. The analysis of these fragments helps to elucidate the structure of the parent molecule and to identify related metabolites, which may differ by the addition or loss of hydroxyl groups or other functional groups. The structural elucidation of this compound was supported by mass spectrometry, which complemented the detailed data obtained from NMR spectroscopy. nih.gov
Infrared (IR) Spectroscopy
The structure of 9α,20-Dihydroxyecdysone contains several key functional groups that produce distinct signals in an IR spectrum. These include multiple hydroxyl (-OH) groups, a carbonyl (C=O) group within an α,β-unsaturated ketone system, and a carbon-carbon double bond (C=C).
The presence of multiple hydroxyl groups would result in a strong, broad absorption band in the region of 3400-3200 cm⁻¹. The carbonyl group of the α,β-unsaturated ketone is expected to show a strong absorption band in the range of 1660-1640 cm⁻¹. The carbon-carbon double bond within this conjugated system typically gives rise to a medium-intensity band around 1620-1580 cm⁻¹. The C-O stretching vibrations of the hydroxyl groups would appear in the fingerprint region, between 1260 and 1000 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for 9α,20-Dihydroxyecdysone
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Hydroxyl (-OH) | 3400-3200 | Strong, Broad |
| Carbonyl (C=O) | 1660-1640 | Strong |
| Alkene (C=C) | 1620-1580 | Medium |
| C-O Stretching | 1260-1000 | Medium to Strong |
Bioassays and In Vitro/In Vivo Research Models for Functional Assessment
Insect-Based Bioassays for Hormonal Activity
To determine the hormonal activity of ecdysteroids like 9α,20-Dihydroxyecdysone, various insect-based bioassays are employed. A widely used and sensitive in vitro method is the Drosophila melanogaster BII cell bioassay. nih.gov This assay utilizes an ecdysteroid-responsive cell line to quantify the agonist or antagonist activity of a test compound. The BII cells are cultured in the presence of the compound, and the resulting biological response, such as cell proliferation inhibition or morphological changes, is measured and compared to that of a standard ecdysteroid like 20-hydroxyecdysone.
While specific studies on the activity of 9α,20-Dihydroxyecdysone in the BII bioassay are not currently published, this method would be a primary choice for its initial screening. The results would provide a quantitative measure of its hormonal potency relative to other known ecdysteroids.
Table 2: Common Insect-Based Bioassays for Ecdysteroid Activity
| Bioassay | Model System | Measured Endpoint |
|---|---|---|
| BII Cell Bioassay | Drosophila melanogaster cell line | Cell proliferation inhibition, morphological changes |
| Imaginal Disc Proliferation Assay | Drosophila melanogaster imaginal discs | Stimulation of cell proliferation |
| Puffing Assay | Drosophila melanogaster salivary gland polytene chromosomes | Induction of specific gene "puffs" |
Animal Models for Physiological Response Studies (e.g., Drosophila melanogaster)
The fruit fly, Drosophila melanogaster, is a premier in vivo model for studying the physiological responses to ecdysteroids due to its well-characterized genetics and developmental biology. Ecdysteroids, primarily 20-hydroxyecdysone, are the key regulators of major developmental transitions in Drosophila, including molting and metamorphosis. nih.govsdbonline.org
The administration of ecdysteroids to Drosophila larvae can induce precocious metamorphosis, while genetic manipulation of the ecdysone (B1671078) receptor (EcR) can block these developmental events. This model allows for the detailed study of how ecdysteroids regulate gene expression and orchestrate complex developmental processes. The genomic response to 20-hydroxyecdysone at the onset of metamorphosis has been extensively studied, providing a comprehensive understanding of the downstream genetic pathways. nih.govresearchgate.net
While there are no specific studies on the physiological responses to 9α,20-Dihydroxyecdysone in Drosophila, this animal model would be essential for determining its in vivo hormonal activity, its ability to rescue ecdysone-deficient phenotypes, and its impact on development and gene expression compared to endogenous ecdysteroids.
Table 4: Drosophila melanogaster as an Animal Model for Ecdysteroid Research
| Developmental Process | Key Role of Ecdysteroids | Experimental Approaches |
|---|---|---|
| Molting | Initiation of larval molts | Ecdysteroid feeding/injection, genetic manipulation of EcR |
| Metamorphosis | Triggering pupariation and adult development | Analysis of developmental timing, gene expression studies |
| Gene Regulation | Activation of ecdysone-responsive genes | Microarray analysis, RNA sequencing |
Comparative Ecdysteroid Research and Analogues of 9alpha,20 Dihydroxyecdysone
Structural Analogues and Stereoisomers of 9alpha,20-Dihydroxyecdysone
This compound is a notable phytoecdysteroid, distinguished by the presence of a hydroxyl group at the C-9 position with an alpha configuration. nih.gov It was first identified in the plant Silene italica ssp. nemoralis and represents the first C-9 hydroxylated ecdysteroid with a cis-fused A/B ring junction to be isolated from a plant source. nih.gov The core structure of ecdysteroids features a cholestane (B1235564) skeleton with a characteristic 14α-hydroxy-7-en-6-one chromophore and a cis-junction between the A and B rings. nih.gov Structural variations among analogues, such as the number and position of hydroxyl groups, significantly influence their biological properties.
Stereoisomerism plays a crucial role in the biological activity of ecdysteroids. Epimers, which are stereoisomers that differ in configuration at only one stereocenter, are of particular interest. In the case of this compound, the orientation of the hydroxyl group at the C-9 position is critical. Its epimer, 9beta,20-Dihydroxyecdysone, features the hydroxyl group in the beta position.
Interestingly, a novel ecdysteroid with a unique 9beta-OH configuration was also isolated from Silene italica ssp. nemoralis, the same plant source as the 9alpha epimer. nih.gov This co-occurrence allows for direct comparative studies, although detailed biological activity data for the 9beta epimer remains less common in the literature. The structural difference between the alpha and beta epimers lies in the spatial orientation of the C-9 hydroxyl group, which can affect how the molecule binds to its receptor, thereby influencing its biological potency. Synthetic methods have been developed for the stereoselective creation of 9alpha-hydroxylated ecdysteroids, with the stereochemistry confirmed through techniques like X-ray analysis.
To understand the unique properties of this compound, it is essential to compare its structure with more common and widely studied ecdysteroids, such as Ecdysone (B1671078) and 20-Hydroxyecdysone (B1671079) (20E).
Ecdysone : Considered the prohormone, ecdysone is converted in target tissues to the more active form, 20-Hydroxyecdysone. Its structure lacks a hydroxyl group at the C-20 position.
20-Hydroxyecdysone (20E) : This is often considered the most common and biologically active ecdysteroid in insects. nih.govwikipedia.orgresearchgate.net It is structurally identical to ecdysone except for the addition of a hydroxyl group at C-20. researchgate.net
This compound : This compound shares the C-20 hydroxyl group with 20E but possesses an additional, and less common, hydroxyl group at the C-9 position in the alpha orientation. nih.gov
The key structural distinctions lie in the hydroxylation patterns of the steroid nucleus and side chain. The presence of the 20-hydroxyl group is a significant factor for increased biological activity, while the 9alpha-hydroxyl group represents a unique structural feature that differentiates it from the most common ecdysteroids.
| Compound | Hydroxyl Group at C-20 | Hydroxyl Group at C-9 | Common Role/Feature |
|---|---|---|---|
| Ecdysone | Absent | Absent | Prohormone |
| 20-Hydroxyecdysone (20E) | Present | Absent | Major active hormone in insects |
| This compound | Present | Present (alpha config.) | Unique C-9 hydroxylation |
Comparative Biological Potency and Selectivity among Ecdysteroid Analogues
The biological potency of ecdysteroids is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have established general principles for what makes an ecdysteroid biologically active. Key features for high activity include the cis-A/B ring junction, the 7-en-6-one moiety, and a specific pattern of hydroxyl groups. researchgate.net
Selectivity refers to the ability of an ecdysteroid analogue to preferentially bind to and activate specific ecdysone receptor (EcR) subtypes. Different arthropod species possess distinct EcRs, and an ecdysteroid that is highly potent in one species may be less so in another. This differential activity is exploited in the design of species-specific insecticides and for creating orthogonal gene switch systems. Studies have shown that even minor structural changes can lead to an inversion of relative potency between different receptor types, highlighting the subtle interplay between the ligand's structure and the receptor's ligand-binding domain.
| Structural Feature | General Effect on Biological Potency |
|---|---|
| Cis (5β) A/B Ring Junction | Essential for activity |
| 14α-Hydroxy-7-en-6-one Group | Essential for activity |
| Hydroxylation at C-20 | Enhances potency |
| Hydroxylation at C-22 | Enhances potency |
| Hydroxylation at C-25 | Reduces potency |
| Hydroxylation at C-9 | Less common; effect on potency is specific to the analogue and receptor |
Chemodiversity and Chemotaxonomy of Phytoecdysteroids in Plant Families (e.g., Caryophyllaceae)
Phytoecdysteroids are synthesized by a wide range of plant species, where they are thought to serve as a defense against insect herbivores. wikipedia.org The distribution and diversity of these compounds are not uniform across the plant kingdom, and certain families are known to be particularly rich sources. The Caryophyllaceae (carnation family) is one such family, with the genera Silene and Lychnis being extensively studied for their ecdysteroid content. researchgate.netmdpi.com
The chemical profile of ecdysteroids within a plant, often referred to as the "ecdysteroid cocktail," can be highly species-specific. While 20-Hydroxyecdysone is frequently the most abundant ecdysteroid, many species in the Caryophyllaceae family produce a complex mixture of dozens of different analogues. researchgate.netmdpi.comnih.gov For example, numerous Silene species have been found to contain a wide array of ecdysteroids, including 20-hydroxyecdysone, 2-deoxyecdysone, polypodine B, integristerone A, and the rarer this compound. nih.govnih.govresearchgate.net
This chemodiversity has significant value for chemotaxonomy, the classification of organisms based on their chemical constituents. The unique ecdysteroid profiles of different species can serve as chemical markers to help resolve taxonomic relationships within difficult groups like the genus Silene. researchgate.net The presence or absence of specific ecdysteroids, and their relative concentrations, can provide clues to the evolutionary relationships between species. Research has shown a close association between the occurrence of ecdysteroids and the molecular phylogeny of certain groups within the Caryophyllaceae. researchgate.net
| Plant Species (Caryophyllaceae) | Notable Ecdysteroids Isolated |
|---|---|
| Silene italica ssp. nemoralis | This compound, 9beta,20-Dihydroxyecdysone, 20-Hydroxyecdysone, Ecdysone nih.govnih.gov |
| Silene fridvaldszkyana | 20-Hydroxyecdysone (predominantly), 2-Deoxyecdysone, Polypodine B, Integristerone A nih.gov |
| Silene gigantea | 2-Deoxyecdysone, 2-Deoxy-20-hydroxyecdysone, 20-Hydroxyecdysone nih.gov |
| Silene repens | 20-Hydroxyecdysone, Polypodine B, Integristerone A, Ecdysone semanticscholar.org |
| Silene otites | High concentrations of 20-Hydroxyecdysone |
Future Research Directions for 9alpha,20 Dihydroxyecdysone
Advanced Elucidation of Specific Biosynthetic Pathways and Enzymes
The biosynthetic pathway for ecdysteroids is best understood in insects, where a series of cytochrome P450 enzymes, collectively known as the Halloween genes, convert cholesterol into ecdysone (B1671078) and finally into the highly active 20-hydroxyecdysone (B1671079) (20E) nih.govresearchgate.net. These enzymes include Phantom, Disembodied, Shadow, and Shade, which catalyze the final hydroxylation steps in the pathway researchgate.net. While plants also synthesize phytoecdysteroids, the precise enzymatic steps and their genetic regulation are less clear, though homologs of the Halloween genes have been identified researchgate.net.
The formation of 9alpha,20-Dihydroxyecdysone presents a significant knowledge gap. The pathway likely shares early steps with the synthesis of 20E, but it requires a specific hydroxylase to add the hydroxyl group at the C-9alpha position. Future research must focus on:
Identifying the 9-alpha-hydroxylase: This involves screening candidate enzymes, likely from the cytochrome P450 superfamily, in plants known to produce this compound, such as Silene species.
Transcriptomic analysis: Comparing the gene expression profiles of high- and low-producing plant tissues or species can help identify the specific genes involved in its unique synthetic step.
Recombinant enzyme studies: Once candidate genes are identified, expressing them in heterologous systems (e.g., yeast or insect cells) will be crucial to confirm their enzymatic activity and substrate specificity.
Unraveling this pathway is essential for understanding the metabolic diversity of ecdysteroids and could enable biotechnological production of this specific compound for further pharmacological study.
| Key Enzyme Family | Known Function in Ecdysteroid Synthesis | Potential Role in this compound Synthesis |
| Cytochrome P450s (Halloween Genes) | Catalyze multiple hydroxylation steps in the conversion of cholesterol to 20-hydroxyecdysone nih.govresearchgate.net. | A specific, currently unidentified, P450 enzyme is hypothesized to be responsible for the 9-alpha hydroxylation step. |
| Cholesterol 7-dehydrogenase (Neverland) | Initiates the pathway by converting cholesterol to 7-dehydrocholesterol nih.gov. | Likely involved in the initial stages of the pathway before divergence. |
Detailed Understanding of Receptor Binding Dynamics and Molecular Interactions
In insects, the biological effects of ecdysteroids are mediated by the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP) nih.govnih.gov. The binding of a ligand like 20E to the EcR triggers a conformational change, leading to the recruitment of co-regulators and the activation or repression of target gene expression sdbonline.org.
The interaction of this compound with this receptor complex is completely unknown. The presence of the 9alpha-hydroxy group could significantly alter its binding affinity and dynamics compared to 20E. Future research should prioritize:
Competitive Binding Assays: To determine the binding affinity of this compound for the EcR/USP complex relative to 20E and other ecdysteroids.
Homology Modeling and Molecular Docking: Computational studies, similar to those performed for 20E, can predict how this compound fits into the ligand-binding pocket of the EcR and identify key amino acid interactions nih.govnih.gov. This can provide insights into how the 9alpha-hydroxy group influences the binding pose.
Structural Biology: Crystallizing the EcR/USP complex with this compound as the bound ligand would provide the most definitive understanding of the molecular interactions and the resulting conformational changes in the receptor.
Understanding these dynamics is critical for predicting the compound's biological activity and for designing synthetic analogs with potentially enhanced or more specific effects.
Exploration of Novel Biological Roles in Underexplored Organisms and Systems
Phytoecdysteroids are known for a wide array of beneficial pharmacological effects in mammals, including anabolic, adaptogenic, antidiabetic, and hepatoprotective properties, which makes them attractive for therapeutic applications nih.govnih.govcaldic.com. These compounds are thought to exert their effects without binding to vertebrate steroid receptors, suggesting alternative mechanisms of action nih.gov.
Given its unique structure, this compound may possess novel or more potent biological activities than more common ecdysteroids. Research should expand beyond traditional insect models to explore its effects in:
Non-insect Arthropods: Investigating its role in crustaceans and other arthropods could reveal different physiological functions or receptor sensitivities.
Other Invertebrate Phyla: Exploring its effects on nematodes, mollusks, or other invertebrates could uncover conserved or novel signaling pathways.
Mammalian Cell and Animal Models: Systematic evaluation of its anabolic, anti-inflammatory, and metabolic effects is warranted. For instance, studies on muscle cells could determine if it influences protein synthesis via pathways like PI3K/AKT, a known mechanism for other ecdysteroids mdpi.com.
Plant Physiology: Its endogenous role in the plants that produce it, likely as a defense against herbivorous insects, needs to be confirmed and characterized nih.govcaldic.com.
This exploratory research is vital for uncovering the full therapeutic and biological potential of this compound.
Development of Enhanced Analytical Methods for Trace-Level Detection and Quantification
A significant challenge in ecdysteroid research is the accurate detection and quantification of these compounds, which often exist at very low concentrations within complex biological matrices tandfonline.com. Various analytical techniques have been developed, each with its own advantages and limitations.
Future efforts must focus on developing highly sensitive and specific methods for this compound to enable detailed pharmacokinetic and metabolic studies. Key areas for development include:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for ecdysteroid analysis mdpi.comnih.gov. Developing a validated HPLC-MS/MS method with multiple reaction monitoring (MRM) would allow for highly selective and sensitive quantification of this compound in samples like hemolymph, tissue extracts, or soil nih.govnih.gov.
Immunoassays: The development of specific monoclonal or polyclonal antibodies against this compound would enable the creation of highly sensitive enzyme immunoassays (EIAs) or radioimmunoassays (RIAs) nih.govnih.gov. This would be particularly useful for high-throughput screening of numerous samples.
Advanced Sample Preparation: Improving extraction and clean-up procedures, such as using solid-phase extraction (SPE), is crucial to remove interfering substances and concentrate the analyte from the sample matrix, thereby improving detection limits nih.govresearchgate.net.
These advanced analytical tools are indispensable for accurately measuring the compound's concentration in biological and environmental samples.
| Analytical Technique | Principle | Advantages for this compound Analysis |
| HPLC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio and fragmentation patterns nih.gov. | High specificity and sensitivity; allows for simultaneous quantification of multiple ecdysteroids and their metabolites nih.gov. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them by mass spectrometry. Requires derivatization for ecdysteroids tandfonline.com. | Provides high chromatographic resolution and structural information nih.gov. |
| Enzyme Immunoassay (EIA) | Uses specific antibodies and an enzyme-linked reaction to detect the compound. | High sensitivity and suitable for high-throughput analysis of many samples nih.govnih.gov. Requires a specific antibody to be developed. |
Integration of Multi-Omics Approaches in Ecdysteroid Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological impact of a compound thermofisher.com. Integrating these datasets can provide a holistic view of the molecular mechanisms affected by this compound, from gene expression to metabolic output nih.govnih.govdxycdn.com.
Future research should leverage these technologies to move beyond single-endpoint analyses. A multi-omics strategy would involve:
Transcriptomics (RNA-Seq): Treating cells or organisms with this compound and analyzing the global changes in gene expression to identify responsive genes and pathways mdpi.commdpi.com. This can reveal the compound's primary molecular targets.
Metabolomics: Analyzing the global profile of small molecules (metabolites) following treatment to understand how the compound alters cellular metabolism nih.govnih.gov. This can uncover downstream effects on metabolic pathways like energy production or lipid synthesis.
Proteomics: Quantifying changes in the proteome to identify proteins whose expression or post-translational modification is altered by the compound.
Integrated Analysis: The true power lies in integrating these datasets dxycdn.combiorxiv.org. For example, correlating changes in gene expression (transcriptomics) with changes in metabolite levels (metabolomics) can build comprehensive models of the compound's mechanism of action, revealing how it regulates entire biological networks.
By applying these cutting-edge approaches, researchers can comprehensively map the biological functions and mechanisms of action of this compound, paving the way for its potential application in medicine and biotechnology.
Q & A
Q. How is 9α,20-Dihydroxyecdysone isolated and identified from plant sources?
- Methodology :
- Extraction : Use methanol or ethyl acetate to extract ecdysteroids from plant tissues (e.g., Silene italica ssp. nemoralis), followed by solvent partitioning and column chromatography .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection (λ = 242 nm) for preliminary identification .
- Structural Elucidation : Confirm the hydroxylation pattern at C-9 and C-20 using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) and mass spectrometry (MS) .
- Key Data : The cis-fused A/B ring junction and 9α-hydroxyl group distinguish it from 20-hydroxyecdysone .
Q. What are the baseline biological activities of 9α,20-Dihydroxyecdysone compared to other ecdysteroids?
- Experimental Design :
- Bioassays : Use Bombyx mori (silkworm) spiracle index assays to compare molting hormone activity. 9α,20-Dihydroxyecdysone exhibits ~40% potency of 20-hydroxyecdysone in this model .
- Cytotoxicity Screening : Test in vitro using cancer cell lines (e.g., MCF-7) with MTT assays. Limited cytotoxicity is reported for most ecdysteroids, but species-specific variations exist .
- Data Interpretation : Note that hydroxylation at C-9 reduces bioactivity compared to 20-hydroxyecdysone, suggesting steric or receptor-binding constraints .
Advanced Research Questions
Q. How does the stereochemistry of 9α-hydroxylation influence ecdysteroid receptor binding?
- Methodological Approach :
- Molecular Docking : Compare 9α,20-Dihydroxyecdysone with 20-hydroxyecdysone using crystal structures of the ecdysone receptor (EcR/USP heterodimer). Focus on hydrogen bonding and hydrophobic interactions at the ligand-binding domain .
- Mutagenesis Studies : Introduce point mutations in EcR (e.g., residues near the C-9 position) to assess binding affinity changes via surface plasmon resonance (SPR) .
- Contradictions : While 9α-hydroxylation reduces activity in insects, its role in plant defense against herbivores remains unclear. Cross-kingdom functional studies are needed .
Q. What are the challenges in synthesizing 9α,20-Dihydroxyecdysone analogs for structure-activity studies?
- Synthesis Strategies :
- Stereoselective Hydroxylation : Use microbial biotransformation (e.g., Streptomyces spp.) to introduce 9α-OH groups, avoiding non-selective chemical oxidation .
- Yield Optimization : Low yields (<1%) are common in plant-derived extraction; semi-synthesis from 20-hydroxyecdysone via regioselective protection/deprotection steps may improve scalability .
- Analytical Validation : Confirm purity (>98%) via HPLC-ELSD and chiral chromatography to resolve enantiomeric impurities .
Q. How can conflicting data on ecdysteroid autophagy modulation be resolved?
- Case Study :
- Experimental Variables : Discrepancies arise from cell type (e.g., insect vs. mammalian) and concentration thresholds. For example, 20-hydroxyecdysone induces autophagy in Drosophila but inhibits it in human cancer cells .
- Protocol Harmonization : Standardize assays (e.g., LC3-II/GFP-LC3 puncta quantification) across models. Include negative controls (e.g., 3-MA for autophagy inhibition) .
- Mechanistic Depth : Use RNA-seq to identify species-specific downstream targets (e.g., ATG5 vs. Tor pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
